molecular formula (H15N-Fmoc)13CH213CO2H B559569 Fmoc-Gly-OH-13C2,15N CAS No. 285978-13-4

Fmoc-Gly-OH-13C2,15N

Cat. No.: B559569
CAS No.: 285978-13-4
M. Wt: 300.28 g/mol
InChI Key: NDKDFTQNXLHCGO-KBBTWOTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-OH-13C2,15N, also known as N-(9-Fluorenylmethoxycarbonyl)-glycine-13C2,15N, is a stable isotope-labeled compound. It is a derivative of glycine, where the carbon atoms are labeled with carbon-13 and the nitrogen atom is labeled with nitrogen-15. This compound is primarily used in peptide synthesis and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-OH-13C2,15N involves the protection of glycine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The labeled glycine (13C2,15N) is reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the isotopic labels .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-Gly-OH-13C2,15N is extensively used in the synthesis of labeled peptides for nuclear magnetic resonance (NMR) studies. The isotopic labels provide enhanced sensitivity and resolution in NMR spectroscopy .

Biology: In biological research, labeled peptides synthesized using this compound are used to study protein-ligand interactions, protein folding, and enzyme mechanisms.

Medicine: Labeled peptides are used in medical research for imaging and diagnostic purposes. They help in tracking the distribution and metabolism of peptides in vivo.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic peptides. It aids in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The primary mechanism of action of Fmoc-Gly-OH-13C2,15N is through its incorporation into peptides. The Fmoc group protects the amino group of glycine during peptide synthesis. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. The isotopic labels (13C and 15N) do not alter the chemical properties of glycine but provide a means for tracking and studying the peptides using NMR and other spectroscopic techniques .

Comparison with Similar Compounds

Uniqueness: Fmoc-Gly-OH-13C2,15N is unique due to its isotopic labels, which make it particularly valuable for NMR studies and other applications requiring precise tracking of molecular interactions. The labeled carbon and nitrogen atoms provide enhanced sensitivity and resolution in spectroscopic analyses, making it a preferred choice for detailed molecular studies .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,16+1,18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKDFTQNXLHCGO-KBBTWOTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583953
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(~13~C_2_,~15~N)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285978-13-4
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(~13~C_2_,~15~N)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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